3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide
Description
3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a pyrazine-carboxamide core, with a morpholine-substituted ethyl chain at the amide nitrogen. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The morpholine group enhances solubility and bioavailability due to its polar nature, while the pyrazine core contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(21-7-8-23-9-11-25-12-10-23)15-16(20-6-5-19-15)18-22-13-3-1-2-4-14(13)26-18/h1-6H,7-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACKGPTAIHBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and activating agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in neuroprotection and cancer treatment.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
<sup>a</sup>TPSA: Topological Polar Surface Area.
Key Observations:
Core Heterocycles: The target compound’s pyrazine-benzothiazole scaffold differs from thiopyrimidines () and pyrazine-thiazoles (). The benzothiazole moiety is shared with AS601245, a known kinase inhibitor . The morpholin-4-yl-ethyl group is a common feature in antimicrobial agents (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) .
Physicochemical Properties :
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is a synthetic organic molecule that integrates several pharmacologically relevant structural motifs, including a pyrazine core, a benzothiazole moiety, and a morpholine group. These components suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 316.42 g/mol. The structure features a benzothiazole ring, known for its diverse biological activities, and a morpholine group that enhances solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities, particularly in the areas of:
- Antitumor Activity : The compound's structural features suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown promising results against bacterial strains.
- CNS Activity : The morpholine component may contribute to neuroactive properties.
Antitumor Activity
A study evaluating the antitumor activity of benzothiazole derivatives found that compounds with similar structures demonstrated significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values reported were as follows:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 9 | TBD | TBD | TBD |
These findings indicate the potential for further development of this compound as an antitumor agent.
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess notable antimicrobial properties. A comparative study indicated that compounds with similar structures inhibited the growth of various bacterial strains effectively.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure of the benzothiazole moiety allows for intercalation between DNA base pairs, potentially disrupting replication.
- Enzyme Inhibition : The morpholine group may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : The compound could modulate neurotransmitter receptors due to the presence of the morpholine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
